molecular formula C7H7FN2O3 B8222135 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid

5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid

Cat. No. B8222135
M. Wt: 186.14 g/mol
InChI Key: LBWWSATXLKROAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Research has explored the conversion of pyrazine derivatives, like pyrazine 2,5-dicarboxylic acid, into derivatives of 2-aminopyrazine 5-carboxylic acid. Such conversions are foundational in developing compounds like 5-(2-Fluoroethoxy)pyrazine-2-carboxylic acid (Schut, Mager, & Berends, 2010).
    • Studies on substituted pyrazinecarboxamides have included the synthesis of compounds from substituted pyrazine-2-carboxylic acids, providing a basis for understanding the broader chemical properties of similar compounds (Doležal et al., 2006).
  • Electronic and Nonlinear Optical Properties :

    • Research on pyrazine derivatives has included analysis of their electronic and nonlinear optical properties. For instance, the synthesis and DFT calculations of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides provided insights into the reactivity parameters and NLO behavior of pyrazine analogs, which could be relevant to understanding this compound (Ahmad et al., 2021).
  • Crystallographic Studies :

    • Studies on the crystallization of pyrazine-2-carboxylic acid have offered insights into molecular planarity and hydrogen bonding, which are essential for understanding the crystal structure of similar compounds, such as this compound (Shi, Wu, & Xing, 2006).
  • Biological and Pharmacological Applications :

    • A study on the antifungal and photosynthesis-inhibiting effects of anilides of substituted pyrazine-2-carboxylic acids highlights the potential biological applications of similar compounds, including this compound (Doležal et al., 2001).
    • The design of pyrazine sorafenib analogs with cytostatic activity demonstrates the therapeutic potential of pyrazine derivatives in cancer treatment, which could extend to related compounds like this compound (Rajić Džolić et al., 2016).
  • Material Science Applications :

    • Research on the electrocatalytic properties of polyoxometalate metal organic frameworks (POMOFs) based on pyrazine compounds suggests potential applications in material science, including possible relevance for this compound derivatives (Fan et al., 2017).

properties

IUPAC Name

5-(2-fluoroethoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c8-1-2-13-6-4-9-5(3-10-6)7(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWWSATXLKROAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5 N sodium hydroxide solution (400 μL) was added to a solution of methyl 5-(2-fluoroethoxy)pyrazine-2-carboxylate obtained in Preparation Example 53-(1) (200 mg) in ethanol (4 mL). Water was added until the reaction solution became a complete solution, followed by stirring at room temperature for 10 minutes. The reaction solution was made acidic with 5 N hydrochloric acid. Saturated aqueous sodium chloride and ethyl acetate were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to obtain the title compound (150 mg).
Quantity
400 μL
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reactant
Reaction Step One
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methyl 5-(2-fluoroethoxy)pyrazine-2-carboxylate
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.